2-((3-Bromophenyl)thio)ethanamine
Overview
Description
2-((3-Bromophenyl)thio)ethanamine is an organic compound with the molecular formula C8H10BrNS It is a derivative of ethanamine, where the hydrogen atoms are substituted by a 3-bromophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromophenyl)thio)ethanamine typically involves the reaction of 3-bromothiophenol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. The purification of the product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromophenyl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Amines, thiols, alkoxides; reaction conditionsbase (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (50-100°C).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated ethanamine derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((3-Bromophenyl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)thio)ethanamine
- 2-((2-Bromophenyl)thio)ethanamine
- 2-((3-Chlorophenyl)thio)ethanamine
- 2-((3-Methylphenyl)thio)ethanamine
Uniqueness
2-((3-Bromophenyl)thio)ethanamine is unique due to the presence of the 3-bromophenylthio group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, making it a versatile intermediate for various chemical transformations. Additionally, the specific positioning of the bromine atom on the phenyl ring can influence the compound’s interaction with biological targets, potentially leading to unique biological activities .
Properties
IUPAC Name |
2-(3-bromophenyl)sulfanylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJWMTPWUMJWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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